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Abstract

Cholestatic pruritus is a debilitating symptom of various liver diseases, significantly impairing
the quality of life for patients. Current treatment options offer limited efficacy and can be
associated with significant side effects, highlighting a pressing unmet medical need. Recent
research has identified the Mas-related G-protein coupled receptor X4 (MRGPRX4) as a key
mediator of cholestatic itch, responding to pruritogenic substances such as bile acids that
accumulate during cholestasis. Nelremagpran (formerly EP547), a potent and selective
antagonist of MRGPRX4, has emerged as a promising therapeutic candidate. This technical
guide provides an in-depth exploration of the scientific rationale, preclinical data, and clinical
evaluation of Nelremagpran for the treatment of cholestatic pruritus. We will delve into the
underlying signaling pathways, experimental methodologies used in its evaluation, and present
available quantitative data to offer a comprehensive overview for researchers and drug
development professionals in the field.

Introduction: The Challenge of Cholestatic Pruritus

Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation
of bile constituents in the systemic circulation and tissues. One of the most burdensome
symptoms of cholestasis is pruritus, or severe itching, which can be unrelenting and refractory
to conventional therapies.[1][2] The pathogenesis of cholestatic pruritus is complex and not
fully elucidated, but it is understood to be multifactorial and non-histaminergic.[1] Several
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endogenous substances that are elevated in cholestasis have been implicated as potential
pruritogens, including bile acids, lysophosphatidic acid (LPA), and endogenous opioids.[1][3]
These substances are believed to act on sensory neurons in the skin, triggering the sensation
of itch.

The Role of MRGPRX4 in Cholestatic Pruritus

A significant breakthrough in understanding the molecular basis of cholestatic pruritus was the
identification of the Mas-related G-protein coupled receptor X4 (MRGPRX4) as a receptor for
bile acids.[4][5] MRGPRX4 is a primate-specific receptor expressed on sensory neurons in the
dorsal root ganglia that innervate the skin.[6][7]

Mechanism of Action

Bile acids, which are significantly elevated in the serum and skin of patients with cholestatic
pruritus, have been shown to directly activate MRGPRX4.[5][6] This activation triggers a
downstream signaling cascade within the sensory neuron, leading to depolarization and the
transmission of an itch signal to the central nervous system.[3]

Click to download full resolution via product page

Bile acid-induced MRGPRX4 signaling pathway in sensory neurons.

Nelremagpran (EP547): A Targeted MRGPRX4
Antagonist

Nelremagpran, also known as EP547, is an experimental drug developed by Escient
Pharmaceuticals that acts as a potent and selective antagonist, or possibly an inverse agonist,
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of MRGPRX4.[8] By blocking the binding of bile acids to MRGPRX4, Nelremagpran aims to
inhibit the initiation of the itch signal at its source.[7]

Preclinical Development

Preclinical studies have demonstrated that EP547 is a potent and highly selective MRGPRX4
inverse agonist. It has shown the ability to antagonize a wide variety of known MRGPRX4
agonists and block the constitutive activity of the receptor. In vitro studies confirmed its high
selectivity for MRGPRX4 over other human MRGPRs and a large panel of other receptor
targets.[9]

Table 1: Preclinical Profile of Nelremagpran (EP547)

Parameter Result Reference

Mas-related G-protein

Target coupled receptor X4 [8]
(MRGPRX4)
] ] Potent and selective inverse
Mechanism of Action ) 9]
agonist

Highly selective against other
In Vitro Selectivity human MRGPRs and a broad 9]

panel of other receptors

Favorable in vivo properties
supporting once-daily dosing in
o humans (high oral
Pharmacokinetics _ o [°]
bioavailability, linear dose-
proportional PK, low

clearance, long half-life)

| Safety Profile | Suitable for advancement into clinical development with no adverse findings in
a comprehensive non-clinical safety program |[9] |

While detailed quantitative in vivo efficacy data from animal models of cholestatic pruritus
treated with Nelremagpran have not been published, the favorable pharmacokinetic and safety
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profile supported its progression to clinical trials.

Experimental Protocols

The investigation of Nelremagpran and the role of MRGPRX4 in cholestatic pruritus has relied

on key experimental models and assays.

Animal Model of Cholestatic Pruritus: Bile Duct Ligation
(BDL)

The bile duct ligation (BDL) model is a widely used surgical procedure in rodents to mimic
obstructive cholestasis and induce pruritus-like scratching behavior.[10]
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Workflow for the bile duct ligation (BDL) mouse model.

Protocol:
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e Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent.

e Surgical Procedure: A midline abdominal incision is made to expose the peritoneal cavity.
The common bile duct is carefully isolated and double-ligated with surgical silk.

e Closure: The abdominal wall and skin are closed with sutures.
o Post-operative Care: Analgesics are administered to manage post-surgical pain.

o Observation Period: Animals are allowed to recover for a period (typically 5-7 days) to allow
for the development of cholestasis and associated scratching behavior.[10]

o Assessment: Scratching behavior is quantified by video recording and manual or automated
analysis. Serum levels of bile acids and liver enzymes are measured to confirm cholestasis.

In Vitro Assay: Calcium Imaging in MRGPRX4-
Expressing Cells

Calcium imaging is a key technique to assess the activation of MRGPRX4 by agonists (e.g.,
bile acids) and its inhibition by antagonists like Nelremagpran.
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Workflow for calcium imaging in MRGPRX4-expressing cells.

Protocol:

e Cell Culture: Human embryonic kidney 293 (HEK293) cells are stably transfected to express
human MRGPRX4.[9]
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-
8 AM).

Baseline Measurement: The baseline fluorescence of the cells is recorded using a
fluorescence microscope.

Compound Addition: The agonist (e.g., a specific bile acid) is added to the cells. For
inhibition assays, cells are pre-incubated with the antagonist (Nelremagpran) before the
addition of the agonist.

Fluorescence Measurement: Changes in intracellular calcium concentration are measured
by recording the changes in fluorescence intensity over time. An increase in fluorescence
indicates receptor activation and subsequent calcium influx.

Data Analysis: The magnitude of the calcium response is quantified to determine the potency
of agonists and the inhibitory effect of antagonists.

Clinical Evaluation of Nelremagpran (EP547)

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled study (NCT04510090) was conducted
to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses
of EP547 in healthy volunteers and in patients with chronic cholestatic or kidney disease.[5][11]

Key Findings:

Safety and Tolerability: EP547 was found to be safe and well-tolerated at all doses tested,
with no serious adverse events or discontinuations due to adverse events. The most
common adverse events were mild and transient headache and diarrhea.[1][4]

Pharmacokinetics: The plasma pharmacokinetics of EP547 demonstrated strong dose
linearity and a profile supportive of once-daily oral administration.[1][4]

Table 2: Pharmacokinetic Parameters of EP547 from Phase 1 Study (Multiple Ascending Doses
in Healthy Subjects)
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AUCO0-24h
Dose Cmax (ng/mL) Tmax (h) t1/2 (h)
(ng*h/mL)
Data not Data not
25 mg publicly publicly ~2.5-6 ~12 - 34
available available
Data not publicl Data not pubilicl
75 mg P Y P Y ~25-6 ~12 - 34

available available

Data not publicly  Data not publicly
225 mg _ _ ~25-6 ~12-34
available available

Note: Specific Cmax and AUC values for each dose cohort are not publicly available. The
ranges for Tmax and t1/2 are reported across the dose ranges studied.[5]

Phase 2 Clinical Trial (PACIFIC Study)

A Phase 2, randomized, double-blind, placebo-controlled study (NCT05525520), known as the
PACIFIC study, was initiated to evaluate the efficacy, safety, and tolerability of EP547 in
patients with cholestatic pruritus due to primary biliary cholangitis (PBC) or primary sclerosing
cholangitis (PSC).[12]

Study Design:
o Population: Approximately 58 patients with moderate-to-severe pruritus due to PBC or PSC.
« Intervention: 100mg EP547 or placebo, administered orally once daily for 6 weeks.

e Primary Endpoint: Change from baseline in the weekly average of the daily Worst Itch
Numeric Rating Scale (WI-NRS) at Week 6.[13]

Results: The PACIFIC study did not meet its primary endpoint. There were no meaningful
improvements in the WI-NRS, 5-D Itch Scale, or other patient-reported outcomes with EP547
treatment compared to placebo. EP547 was well-tolerated with no new safety concerns
identified.[13]

Table 3: Overview of the Phase 2 PACIFIC Study (NCT05525520)
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Parameter Description Reference
Study Name PACIFIC Study [12]
Phase 2 [12]

Cholestatic Pruritus due to
N Primary Biliary Cholangitis
Condition ) ) [12]
(PBC) or Primary Sclerosing

Cholangitis (PSC)

) 100 mg EP547 once daily vs.
Intervention [13]
Placebo

Change from baseline in
_ _ weekly average Worst ltch
Primary Endpoint _ _ [13]
Numeric Rating Scale (WI-

NRS) at Week 6

| Outcome | Did not meet primary endpoint; no significant improvement in itch compared to
placebo |[13] |

Discussion and Future Directions

The identification of MRGPRX4 as a key receptor in the pathogenesis of cholestatic pruritus
represented a significant advancement in the field and provided a strong rationale for the
development of targeted therapies. Nelremagpran (EP547) was designed as a potent and
selective antagonist of this receptor, and its preclinical and Phase 1 clinical data were
promising, demonstrating a favorable safety and pharmacokinetic profile.

However, the results of the Phase 2 PACIFIC study, which showed a lack of efficacy in reducing
itch compared to placebo, are a significant setback. This outcome raises several important
guestions for the field. It is possible that while MRGPRX4 is involved in bile acid-induced itch, it
may not be the sole or dominant pathway in the complex and multifactorial nature of chronic
cholestatic pruritus in humans. Other pruritogens and their respective receptors may play a
more significant role than initially appreciated.
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Future research should focus on further elucidating the complex interplay of various
pruritogenic pathways in cholestatic disease. While the journey of Nelremagpran for
cholestatic pruritus may have reached a challenging juncture, the knowledge gained from its
development and clinical evaluation provides valuable insights for the continued search for
effective treatments for this debilitating condition. The exploration of other targets within the
neurosensory pathways of itch, as well as combination therapies, may hold the key to providing
relief for patients suffering from cholestatic pruritus.

Conclusion

Nelremagpran, a potent and selective MRGPRX4 antagonist, represented a mechanistically
driven approach to treating cholestatic pruritus. While its development was supported by a
strong scientific rationale and promising early-phase data, the lack of efficacy in a Phase 2
clinical trial underscores the complexity of this condition. This technical guide has summarized
the available data and experimental methodologies related to Nelremagpran, providing a
comprehensive resource for the scientific community. The findings from the Nelremagpran
program will undoubtedly inform future research and drug development efforts aimed at
alleviating the burden of cholestatic pruritus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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